molecular formula C24H31N3O2 B074767 alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile CAS No. 1251-31-6

alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile

Cat. No. B074767
CAS RN: 1251-31-6
M. Wt: 393.5 g/mol
InChI Key: LXZKOQFDJOEMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPTA, is a chelating agent that is widely used in scientific research. It is a calcium ion chelator that binds with high affinity to calcium ions, making it an essential tool for studying the role of calcium in various biological processes.

Mechanism Of Action

BAPTA works by binding to calcium ions and forming a stable complex that prevents the calcium ions from participating in biological processes. This allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes.

Biochemical And Physiological Effects

BAPTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of calcium-dependent enzymes, such as protein kinases and phosphatases, and to block the release of neurotransmitters from synapses. BAPTA has also been shown to inhibit cell division, induce apoptosis, and alter gene expression.

Advantages And Limitations For Lab Experiments

BAPTA is a powerful tool for studying the role of calcium in various biological processes. Its high affinity for calcium ions allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes. However, BAPTA has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its chelating activity can be affected by changes in pH and temperature. Additionally, BAPTA cannot distinguish between different types of calcium ions, making it difficult to study the effects of specific calcium ions on cellular processes.

Future Directions

There are many future directions for research on BAPTA. One area of research is the development of new chelating agents that can selectively target specific types of calcium ions. Another area of research is the development of new methods for delivering BAPTA to cells and tissues, such as nanoparticles or liposomes. Additionally, BAPTA could be used in combination with other drugs or therapies to treat diseases that involve abnormal calcium signaling, such as Alzheimer's disease or cancer. Overall, BAPTA is a powerful tool for studying the role of calcium in various biological processes, and its continued use and development will undoubtedly lead to new insights into the workings of the human body.

Synthesis Methods

BAPTA can be synthesized by reacting 1,2-diaminobenzene with 2-bromoacetophenone to form 1,2-bis(2-bromoacetophenylamino)benzene. This compound is then reacted with 2-morpholinoethylamine to form BAPTA. The synthesis of BAPTA is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

BAPTA is widely used in scientific research to study the role of calcium in various biological processes. It is commonly used to chelate calcium ions in cells and tissues, allowing researchers to investigate the effects of calcium on cellular processes such as signal transduction, gene expression, and cell division. BAPTA is also used to investigate the role of calcium in synaptic transmission, muscle contraction, and other physiological processes.

properties

CAS RN

1251-31-6

Product Name

alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile

InChI

InChI=1S/C24H31N3O2/c25-20-24(8-10-26-12-16-28-17-13-26,9-11-27-14-18-29-19-15-27)23-7-3-5-21-4-1-2-6-22(21)23/h1-7H,8-19H2

InChI Key

LXZKOQFDJOEMNI-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43

Other CAS RN

1251-31-6

synonyms

α,α-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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